8-Bromo-6-tert-butyl-2,3-dihydro-1,4-benzoxathiine
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Overview
Description
8-Bromo-6-tert-butyl-2,3-dihydro-1,4-benzoxathiine is an organic compound that belongs to the class of benzoxathiines This compound is characterized by the presence of a bromine atom at the 8th position and a tert-butyl group at the 6th position on the benzoxathiine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-6-tert-butyl-2,3-dihydro-1,4-benzoxathiine typically involves the bromination of a precursor benzoxathiine compound. The reaction conditions often include the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the bromination process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-6-tert-butyl-2,3-dihydro-1,4-benzoxathiine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of dehalogenated benzoxathiine derivatives.
Substitution: Formation of iodinated or other substituted benzoxathiine derivatives.
Scientific Research Applications
8-Bromo-6-tert-butyl-2,3-dihydro-1,4-benzoxathiine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-Bromo-6-tert-butyl-2,3-dihydro-1,4-benzoxathiine involves its interaction with specific molecular targets. The bromine atom and tert-butyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2,3-dihydro-1,4-benzoxathiine
- 8-Bromo-2,3-dihydro-1,4-benzoxathiine
- 6-tert-Butyl-2,3-dihydro-1,4-benzoxathiine
Uniqueness
8-Bromo-6-tert-butyl-2,3-dihydro-1,4-benzoxathiine is unique due to the presence of both the bromine atom and the tert-butyl group, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
183604-80-0 |
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Molecular Formula |
C12H15BrOS |
Molecular Weight |
287.22 g/mol |
IUPAC Name |
8-bromo-6-tert-butyl-2,3-dihydro-1,4-benzoxathiine |
InChI |
InChI=1S/C12H15BrOS/c1-12(2,3)8-6-9(13)11-10(7-8)15-5-4-14-11/h6-7H,4-5H2,1-3H3 |
InChI Key |
XQSDFZABBMSZJN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C(=C1)Br)OCCS2 |
Origin of Product |
United States |
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